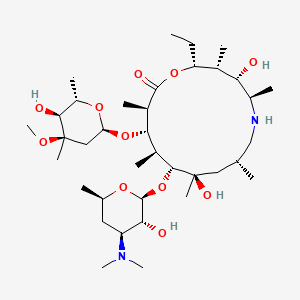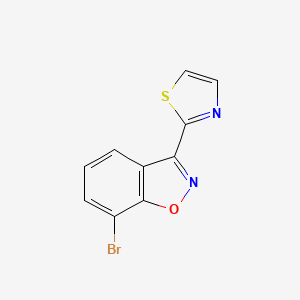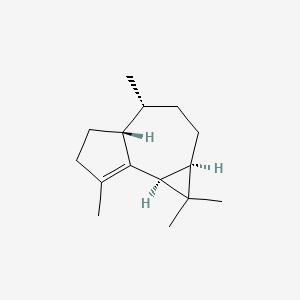
N,N'-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride is a complex organic compound with the molecular formula C28H34N2O5 and a molecular weight of 478.58 g/mol . This compound is known for its unique chemical structure, which includes both carbamimidic and anhydride functional groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride typically involves multiple steps. One common method includes the reaction of 4-(2-(methoxycarbonyl)phenoxy)benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
科学研究应用
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially resulting in biological effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used as a coupling reagent in peptide synthesis.
4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid: A precursor in the synthesis of the target compound.
Carbodiimides: A class of compounds with similar reactivity and applications in organic synthesis.
Uniqueness
N,N’-Dicyclohexylcarbamimidic 4-(2-(methoxycarbonyl)phenoxy)benzoic Anhydride is unique due to its combination of carbamimidic and anhydride functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
属性
分子式 |
C28H34N2O5 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
methyl 2-[4-(N,N'-dicyclohexylcarbamimidoyl)oxycarbonylphenoxy]benzoate |
InChI |
InChI=1S/C28H34N2O5/c1-33-27(32)24-14-8-9-15-25(24)34-23-18-16-20(17-19-23)26(31)35-28(29-21-10-4-2-5-11-21)30-22-12-6-3-7-13-22/h8-9,14-19,21-22H,2-7,10-13H2,1H3,(H,29,30) |
InChI 键 |
ZJAMJDQKSGCNQV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)OC(=NC3CCCCC3)NC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)

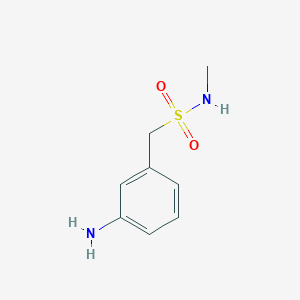

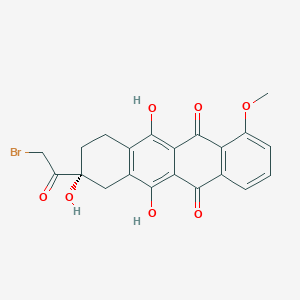
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)



